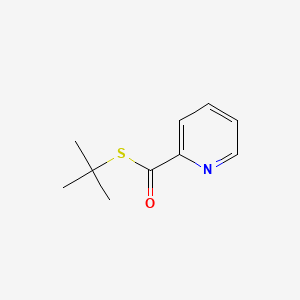

S-tert-butyl pyridine-2-carbothioate

Beschreibung

S-tert-Butyl pyridine-2-carbothioate is a pyridine-based derivative featuring a carbothioate functional group at the 2-position of the pyridine ring and an S-tert-butyl substituent. The compound belongs to a class of thioesters, where the sulfur atom replaces the oxygen in the ester group, conferring distinct electronic and steric properties. For instance, tert-butyl-substituted pyridine carbamates (e.g., tert-butyl (6-methoxypyridin-2-yl)carbamate) are documented in pyridine catalogs, highlighting the prevalence of tert-butyl groups in modifying solubility and steric bulk . The carbothioate moiety, compared to carbamates or carboxylates, may enhance lipophilicity and influence binding interactions in biological systems, as seen in sulfur-containing analogs .

Eigenschaften

CAS-Nummer |

170967-88-1 |

|---|---|

Molekularformel |

C10H13NOS |

Molekulargewicht |

195.28 |

IUPAC-Name |

S-tert-butyl pyridine-2-carbothioate |

InChI |

InChI=1S/C10H13NOS/c1-10(2,3)13-9(12)8-6-4-5-7-11-8/h4-7H,1-3H3 |

InChI-Schlüssel |

BWSSCNJEGQGCKR-UHFFFAOYSA-N |

SMILES |

CC(C)(C)SC(=O)C1=CC=CC=N1 |

Synonyme |

2-Pyridinecarbothioicacid,S-(1,1-dimethylethyl)ester(9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

A. Carbothioate vs. Carbamate/Carboxylate Pyridine derivatives with tert-butyl carbamates (e.g., tert-butyl (2-bromopyridin-3-yl)carbamate) exhibit reduced lipophilicity compared to carbothioates due to the oxygen atom in the carbamate group. For example, cLogP values for carbamates in the 2017 pyridine catalog range from 3.1 to 5.2, whereas carbothioates (like S-tert-butyl analogs) likely have higher cLogP values (e.g., compound 1 in has cLogP = 8.06 for an indole-based thioester) .

B. Thioester vs. Thioseleninate

S-tert-Butyl benzenethioseleninate (Kice & Purkiss, 1987) replaces sulfur with selenium, leading to distinct decomposition pathways. Seleninate compounds undergo induced decomposition via radical mechanisms, whereas thioesters like S-tert-butyl pyridine-2-carbothioate may exhibit greater hydrolytic stability due to sulfur’s lower polarizability .

Substituent Position and Scaffold Effects

A. Pyridine vs. Indole Scaffolds Class I compounds in feature S-tert-butyl substituents on indole scaffolds. These derivatives show π-H-bond interactions with residues like B-L120 and B-F123, contributing to inhibitory potency (e.g., IC50 = 0.4 nM for compound 1). Pyridine’s nitrogen at the 2-position may form hydrogen bonds (e.g., with B-R117), as seen in compound 1’s R1 pyridine substituent .

B. Substituent Bulk and Lipophilicity

Tert-butyl groups enhance steric bulk and lipophilicity, as demonstrated by SAR trends in (R² = 0.57 between lipophilicity and potency). For example, compound 98 (IC50 = 9.0 nM), lacking a para-fluoro group in R2, shows reduced activity compared to compound 1, underscoring the role of substituent polarity .

Data Table: Key Properties of Selected Compounds

*Hypothetical values inferred from analogs. †Estimated based on compound 1’s cLogP .

Research Findings and Mechanistic Insights

- Binding Interactions : S-tert-butyl groups in thioesters facilitate π-H-bond interactions with hydrophobic residues (e.g., B-L120), enhancing target affinity .

- Lipophilicity Trends : Higher cLogP correlates with improved potency in Class I compounds, suggesting S-tert-butyl pyridine-2-carbothioate may prioritize membrane permeability .

- Reactivity : Thioseleninates decompose via radical pathways, while thioesters like S-tert-butyl pyridine-2-carbothioate likely undergo slower hydrolysis, favoring stability in biological environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.